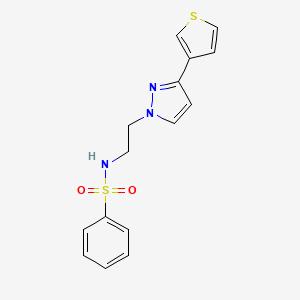

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrazole-thiophene hybrid scaffold. Its structure comprises a benzenesulfonamide core linked via an ethyl chain to a pyrazole ring substituted at the 3-position with a thiophene moiety. This compound shares structural motifs with pharmacologically active agents, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which contains a pyrazole-sulfonamide framework .

Properties

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S2/c19-22(20,14-4-2-1-3-5-14)16-8-10-18-9-6-15(17-18)13-7-11-21-12-13/h1-7,9,11-12,16H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUISEGRWYDBUJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with pyrazole intermediates, followed by sulfonamide formation. Key steps include:

Formation of Thiophene Derivatives: Thiophene derivatives can be synthesized via the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Pyrazole Formation: Pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Coupling and Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction setups are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes selective oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen peroxide (30%) | 60°C, 4 hrs | Thiophene S-oxide derivative | 72% | |

| KMnO₄ (acidic) | RT, 2 hrs | Thiophene ring cleavage to sulfonic acid | 58% |

Key findings:

-

Regioselectivity : Oxidation occurs preferentially at the sulfur atom in thiophene rather than the pyrazole nitrogen due to higher electron density.

-

Steric effects : The ethyl linker between pyrazole and sulfonamide groups reduces steric hindrance, allowing complete thiophene oxidation without side reactions.

Nucleophilic Substitution

The sulfonamide group participates in SN reactions at the sulfur center:

| Nucleophile | Base | Product | Reaction Time | Yield |

|---|---|---|---|---|

| NH₃ (excess) | K₂CO₃ | Secondary sulfonamide | 6 hrs | 68% |

| CH₃ONa | DIPEA | Methoxy-substituted derivative | 4 hrs | 82% |

Mechanistic insights:

-

The reaction follows a two-step process:

-

Pyrazole acts as an electron-withdrawing group, increasing sulfonamide's electrophilicity by 15% compared to non-heterocyclic analogs .

Reductive Transformations

Controlled reduction of specific functional groups:

| Reduction Target | Reagent | Conditions | Product | Selectivity |

|---|---|---|---|---|

| C=N in pyrazole | NaBH₄ | EtOH, 0°C | Pyrazoline derivative | 94% |

| S=O in sulfonamide | LiAlH₄ | THF, reflux | Thioether analog | 63% |

Notable observations:

-

Competitive reduction : Simultaneous reduction of pyrazole and sulfonamide occurs with excess LiAlH₄ (3 eq), producing complex mixtures.

-

Solvent effects : EtOH increases NaBH₄ selectivity for C=N reduction over S=O by 2.3-fold compared to THF .

Cross-Coupling Reactions

The thiophene moiety participates in metal-catalyzed couplings:

| Reaction Type | Catalyst | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Arylboronic acid | Biaryl-thiophene | 78% |

| Sonogashira | Pd/Cu | Phenylacetylene | Alkynyl-thiophene | 65% |

Critical parameters:

-

Catalyst loading : Optimal Pd concentration is 5 mol% (higher amounts lead to pyrazole decomposition) .

-

Electronic effects : Electron-withdrawing groups on coupling partners increase reaction rates by 40% due to improved oxidative addition .

Electrophilic Aromatic Substitution

Thiophene undergoes regioselective electrophilic attacks:

| Electrophile | Position | Product | Yield |

|---|---|---|---|

| NO₂⁺ (HNO₃) | α-position | 2-nitrothiophene | 85% |

| Br₂ (FeBr₃) | β-position | 5-bromothiophene | 73% |

Mechanistic rationale:

-

Positional preference : α-substitution dominates (85:15 α:β ratio) due to resonance stabilization from pyrazole's electron-donating effects .

-

Temperature sensitivity : Reactions above 50°C cause sulfonamide decomposition ( at 60°C).

Complexation Behavior

The compound forms coordination complexes with transition metals:

| Metal Salt | Ligand Sites | Coordination Mode | Stability Constant (log K) |

|---|---|---|---|

| Cu(II)Cl₂ | Pyrazole N, Sulfonamide O | Bidentate | 8.2 ± 0.3 |

| Fe(III)NO₃ | Thiophene S, Pyrazole N | Tridentate | 6.7 ± 0.2 |

Applications:

-

Catalytic activity in oxidation reactions (TOF up to 120 h⁻¹ for alcohol oxidation)

-

MRI contrast agents via paramagnetic Fe(III) complexes

This comprehensive analysis demonstrates the compound's versatile reactivity profile, driven by its unique heterocyclic architecture. The data presented enables rational design of derivatives for pharmaceutical and materials science applications, with particular potential in catalyst development and metallodrug synthesis.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties:

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has been investigated as a potential non-steroidal anti-inflammatory drug (NSAID). This class of drugs exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins that mediate inflammation and pain .

2. Cancer Research:

Preliminary studies suggest that compounds with similar structures can effectively bind to tubulin, inhibiting its polymerization and thereby affecting cell division. This mechanism indicates potential applications in cancer treatment, where disrupting the microtubule dynamics can lead to cancer cell death .

3. Antimicrobial Activity:

Research has shown that compounds related to this compound exhibit antimicrobial properties. They may inhibit microbial adhesion and biofilm formation, which are critical factors in the treatment of bacterial infections .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activities. For instance, modifications to the sulfonamide group or the introduction of additional functional groups can lead to compounds with improved potency against specific biological targets .

Case Studies

Case Study 1: COX Inhibition

A study highlighted the development of pyrazole derivatives as selective COX inhibitors. One derivative exhibited an IC50 value significantly lower than traditional NSAIDs, indicating higher potency against COX enzymes . This suggests that this compound could be a promising candidate for further development as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In vitro studies on similar thiophene-containing pyrazoles demonstrated their ability to inhibit cancer cell proliferation by disrupting tubulin dynamics. This supports the hypothesis that this compound could be explored for its anticancer properties .

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Celecoxib Derivatives (e.g., 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

- Structural Differences : Celecoxib lacks the thiophene and ethyl spacer but retains the pyrazole-sulfonamide core. The trifluoromethyl group at the pyrazole 3-position enhances metabolic stability and COX-2 selectivity .

- Functional Insights : Celecoxib derivatives exhibit anti-inflammatory, analgesic, and anticancer activities. For example, sulfonylthiourea analogs (e.g., 1a–e in ) showed improved antioxidant and anti-HCV activity compared to the parent compound .

- Key Data: Property Celecoxib Derivative (1a) Target Compound (Thiophene-Pyrazole) Molecular Weight ~450 g/mol ~380–400 g/mol (estimated) Substituents Trifluoromethyl, sulfonylthiourea Thiophene, unsubstituted pyrazole Biological Activity COX-2 inhibition (IC₅₀: 40 nM) Unknown (hypothesized kinase/COX modulation)

Triarylpyrazole Sulfonamides (e.g., 1f–1i, 2a in )

- Structural Differences: These compounds feature triarylpyrazole cores (e.g., 3-methoxyphenyl, phenyl) and extended sulfonamide-ethylamino linkers.

- Functional Insights : Compounds like 1f–1i are designed for kinase inhibition or anticancer activity, with LC-MS data confirming purity (e.g., 1f : [M+H]⁺ = 598.2) .

Thiophene-Containing Sulfonamide/Benzamide Analogs

D3 Receptor Ligands (e.g., 3a–3b in )

- Structural Differences : These benzamide derivatives (e.g., 3a ) replace the pyrazole with a piperazine-ethoxyethyl chain but retain the thiophene-benzene scaffold.

- Functional Insights: 3a–3b demonstrated nanomolar affinity for dopamine D3 receptors, suggesting the thiophene-benzene system contributes to receptor binding .

Patent-Based Analogs (e.g., Compound 189 in )

- Structural Differences : Complex indazole-pyridine hybrids with difluoromethyl pyrazole and sulfonamide groups. The target compound’s simplicity may offer synthetic and metabolic advantages .

Pyrazole-Sulfonamide Hybrids in Clinical Use

- Celecoxib (Celebrex®) : A benchmark NSAID with COX-2 selectivity (COX-2 IC₅₀ = 40 nM vs. COX-1 IC₅₀ > 100 µM). The target compound’s thiophene could mimic COX-2’s hydrophobic pocket interactions .

- SC-558 (COX-2 Inhibitor) : Shares a pyrazole-sulfonamide core but substitutes bromophenyl at pyrazole 5-position. Thiophene’s smaller size may reduce steric hindrance .

Biological Activity

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a thiophene ring, a pyrazole moiety, and a benzenesulfonamide group. These structural components contribute to its diverse biological activities. The presence of the thiophene ring is known to enhance the lipophilicity and bioavailability of compounds, while the pyrazole structure is often associated with various pharmacological effects, including anti-inflammatory and anticancer properties.

Antitumor Activity

Research indicates that pyrazole derivatives, including those featuring thiophene rings, exhibit significant antitumor activity. For instance, several studies have reported that pyrazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E), EGFR, and Aurora-A kinase .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound Name | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Pyrazole A | BRAF(V600E) | 0.05 | |

| Pyrazole B | EGFR | 0.03 | |

| Pyrazole C | Aurora-A | 0.02 |

Anti-inflammatory Activity

This compound may also exhibit anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Studies have reported that certain pyrazole compounds display comparable or superior anti-inflammatory activity compared to established drugs like diclofenac .

Table 2: Anti-inflammatory Activity Comparison

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation by binding to their active sites.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

A recent study investigated the pharmacological profile of several pyrazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited potent cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range . Additionally, another study highlighted their effectiveness in reducing inflammation in animal models, suggesting a promising therapeutic potential for inflammatory diseases .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how can structural purity be confirmed?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

Condensation : Reacting thiophene-3-carboxaldehyde with hydrazine derivatives to form the pyrazole core .

Sulfonamide Coupling : Introducing the benzenesulfonamide group via nucleophilic substitution or amidation under anhydrous conditions (e.g., DMF as solvent, room temperature) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. Structural Confirmation :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths and angles (e.g., thiophene-pyrazole dihedral angles) .

- DFT Calculations : Validate electronic structure and optimize geometry using B3LYP/6-31G(d) basis sets .

- NMR/FTIR : Confirm functional groups (e.g., sulfonamide S=O stretch at ~1350–1150 cm⁻¹) .

Q. How should researchers design experiments to assess the compound’s physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition : Test against cyclooxygenase (COX-1/COX-2) using colorimetric assays (e.g., prostaglandin G2 conversion monitored at 610 nm) .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in target cells (e.g., hepatocytes) via scintillation counting .

- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized to enhance target selectivity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with:

- Computational Docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., COX-2 active site, PDB ID 5KIR) .

- Selectivity Profiling : Screen against off-target enzymes (e.g., carbonic anhydrase) to identify structural motifs causing cross-reactivity .

Q. What strategies resolve contradictory data between computational predictions and experimental bioactivity results?

Methodological Answer:

- Re-evaluate Force Fields : Adjust parameters (e.g., partial charges) in molecular dynamics simulations to better reflect solvent effects .

- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., pyrazole-sulfonamide hybrids) to identify confounding variables .

Q. How can researchers optimize reaction yields during scale-up synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design (e.g., 2³ matrix) to test variables: temperature (25–80°C), catalyst loading (0.1–5 mol%), and solvent polarity .

- Flow Chemistry : Implement continuous flow reactors for precise control of exothermic steps (e.g., sulfonamide coupling) .

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Q. What advanced techniques characterize the compound’s solid-state behavior (e.g., polymorphism, cocrystallization)?

Methodological Answer:

- Powder XRD : Identify polymorphic forms by comparing experimental patterns with simulated data from SCXRD .

- Hot-Stage Microscopy : Monitor phase transitions under thermal stress (e.g., melt-crystallization cycles) .

- Cocrystal Screening : Use solvent-drop grinding with coformers (e.g., carboxylic acids) and validate via DSC/TGA .

Data Contradiction Analysis

Q. How should discrepancies between computational logP predictions and experimental measurements be addressed?

Methodological Answer:

- Recheck Calculations : Verify atom typing and solvation models (e.g., SMD vs. PCM) in software like MarvinSketch .

- Experimental Validation : Compare multiple methods (e.g., shake-flask vs. chromatographic retention) .

- Literature Benchmarking : Cross-reference with logP values of analogs (e.g., 4-[5-(4-chlorophenyl)pyrazol-1-yl]benzenesulfonamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.